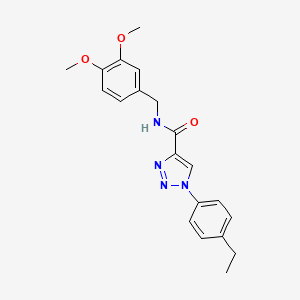

N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

説明

N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carboxamide linked to a 3,4-dimethoxybenzyl moiety. This compound’s structure combines aromatic and polar functional groups, which are critical for its physicochemical and biological properties.

特性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-4-14-5-8-16(9-6-14)24-13-17(22-23-24)20(25)21-12-15-7-10-18(26-2)19(11-15)27-3/h5-11,13H,4,12H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBCDJWWLXJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Analogues and Substituent Effects

The compound shares structural homology with several triazole carboxamides reported in the literature. Key analogues include:

*Calculated based on structural similarity.

Key Observations :

- Steric Effects : The 4-ethylphenyl group at the triazole’s 1-position may increase hydrophobicity relative to phenylcarbamoyl (MKA019 ) or acetamidophenyl () groups, influencing membrane permeability and target affinity.

- Biological Implications : Compounds like MKA019 and MKA122 demonstrate macrophage migration inhibitory factor (MIF) tautomerase inhibition (IC50 values in µM range), suggesting that the target compound’s substituents could modulate similar pathways.

Physicochemical Properties

- pKa and Solubility : The predicted pKa of the analogue in is 11.01 ± 0.70, indicating basic character likely from the triazole nitrogen. The target compound’s dimethoxy groups may lower its pKa slightly due to electron-withdrawing effects, improving solubility at physiological pH.

- Density and Molecular Weight : The target compound’s higher molar mass (~468.53 g/mol vs. 334.41–427.46 g/mol in analogues) may influence crystallization behavior and formulation stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。